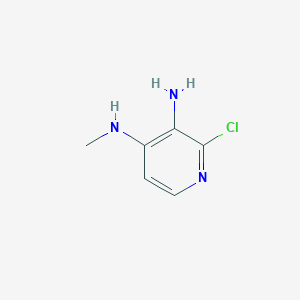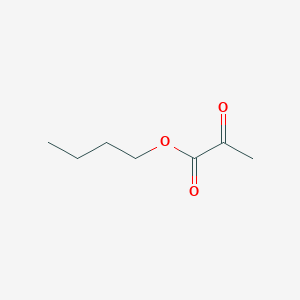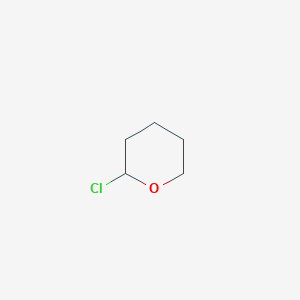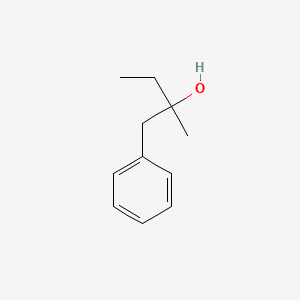
2-Methyl-1-phenylbutan-2-ol
Übersicht
Beschreibung
“2-Methyl-1-phenylbutan-2-ol” is a chemical compound with the molecular formula C11H16O . It has a molecular weight of 164.25 .
Synthesis Analysis
The synthesis of “2-Methyl-1-phenylbutan-2-ol” can be achieved through various methods. One approach involves the dehydration of a similar alcohol, "3-methyl-1-phenylbutan-2-ol" . Another method involves the use of genetically modified E. coli to produce “2-Methyl-1-butanol” from glucose .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-phenylbutan-2-ol” consists of a total of 28 bonds. There are 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .
Chemical Reactions Analysis
The dehydration of “3-methyl-1-phenylbutan-2-ol”, a similar alcohol, has been studied. The reaction forms a stable benzyl secondary carbocation, which then forms a more substituted alkene . This reaction follows Zaitsev’s rule, which states that the more substituted alkene is preferred .
Wissenschaftliche Forschungsanwendungen
Perfumery
- Field : Organic Chemistry and Perfumery .
- Application : “2-Methyl-1-phenylbutan-2-ol” is used in the creation of artificial compounds that confer fresh, green, flowery, crisp, aldehydic muguet notes to soaps, detergents, body care, and cosmetic products as well as prestigious perfumes .
- Method : It was first synthesized by sodium/ethanol reduction (similar to a Bouveault–Blanc reduction) of the corresponding α,β-unsaturated ketone .
- Results : The synthetic compound has been successful in reproducing the characteristic smell of lily-of-the-valley flowers, which is not possible to obtain from the flowers themselves .
Biofuel
- Field : Biofuel Research .
- Application : “2-Methyl-1-phenylbutan-2-ol” has attracted attention as a potential biofuel due to its hydrophobic (gasoline-like) and branched structure .
Dehydration to Alkenes
- Field : Organic Chemistry .
- Application : “2-Methyl-1-phenylbutan-2-ol” can be dehydrated to form alkenes . This is a common reaction in organic chemistry and is used in the synthesis of various organic compounds .
- Method : The dehydration process typically involves heating the alcohol with a strong acid, such as sulfuric or phosphoric acid . The acid acts as a catalyst, promoting the elimination of a water molecule from the alcohol to form an alkene .
- Results : The specific results would depend on the exact conditions and the structure of the alcohol. In general, this reaction is a reliable method for the synthesis of alkenes .
Flavor and Fragrance Agent
- Field : Food Science and Perfumery .
- Application : “2-Methyl-1-phenylbutan-2-ol” has a floral type odor and flavor, and thus can be used as a flavor and fragrance agent .
- Method : It can be added to various products to enhance their smell and taste .
- Results : The specific outcomes would depend on the product to which the compound is added. In general, it can help to create a more pleasant sensory experience .
Dehydration to Form Alkenes
- Field : Organic Chemistry .
- Application : “2-Methyl-1-phenylbutan-2-ol” can be dehydrated to form alkenes . This is a common reaction in organic chemistry and is used in the synthesis of various organic compounds .
- Method : The dehydration process typically involves heating the alcohol with a strong acid, such as sulfuric or phosphoric acid . The acid acts as a catalyst, promoting the elimination of a water molecule from the alcohol to form an alkene .
- Results : The specific results would depend on the exact conditions and the structure of the alcohol. In general, this reaction is a reliable method for the synthesis of alkenes .
Component of Alcoholic Beverages
- Field : Food Science .
- Application : “2-Methyl-1-phenylbutan-2-ol” is a component of many mixtures of commercial amyl alcohols . It also occurs naturally as a grain fermentation byproduct, and therefore trace amounts of “2-Methyl-1-phenylbutan-2-ol” are present in many alcoholic beverages .
- Method : It can be added to various products to enhance their smell and taste .
- Results : The specific outcomes would depend on the product to which the compound is added. In general, it can help to create a more pleasant sensory experience .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methyl-1-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-11(2,12)9-10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZBYXCNXOPJEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501032956 | |
| Record name | 2-Methyl-1-phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-phenylbutan-2-ol | |
CAS RN |
772-46-3 | |
| Record name | α-Ethyl-α-methylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=772-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl alcohol, alpha-ethyl-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 772-46-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1-phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-phenylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



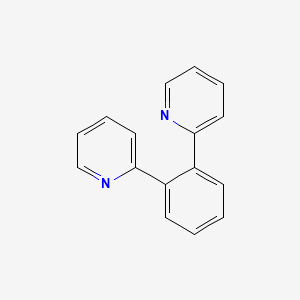
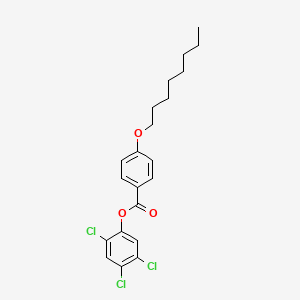
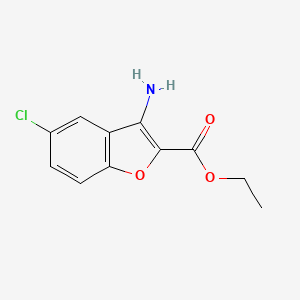
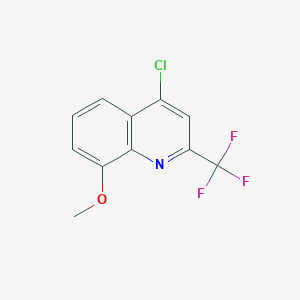
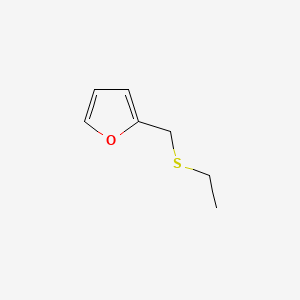
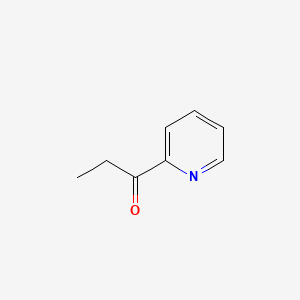
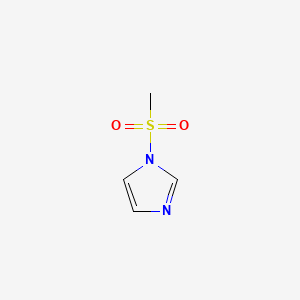
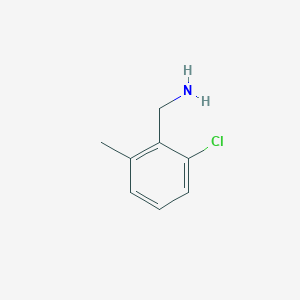

![(2R,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1584179.png)
